Fluorescein 6-isothiocyanate
Overview
Description
Synthesis Analysis
FITC is synthesized from fluorescein through the introduction of an isothiocyanate group. An example of this synthesis involves the reaction of 4-nitrophthalic acid, 4-chloride-resoreinol, and zinc chloride through condensation, reduction, and isothiocyanatation processes, yielding FITC with significant fluorescent properties superior to those of the parent fluorescein (Chen Li-gong, 2006).
Molecular Structure Analysis
Quantum mechanical calculations, including time-dependent density functional theory methods, have been employed to investigate the conformation, molecular geometry, basicity, and spectroscopic properties of FITC. These studies reveal the existence of multiple conformational states for FITC, with the stability of different conformers being similar in both the gas-phase and aqueous solution. The spectroscopic properties, particularly sensitive to the relaxation effect in solution, show good agreement between experimental and theoretical values for the neutral form of FITC, highlighting its complex molecular structure (J. Casanovas et al., 2008).
Chemical Reactions and Properties
FITC reacts specifically with the amino groups of proteins and amino acids, forming covalent bonds. This reaction is utilized in bioconjugation to label proteins and antibodies for fluorescence microscopy and flow cytometry applications. The reaction conditions, such as pH, protein concentration, and reaction temperature, significantly influence the degree of labeling and the fluorescence properties of the conjugates (T. The & T. Feltkamp, 1970).
Physical Properties Analysis
The stability of FITC, including its fluorescent properties, varies significantly with the solvent's polarity and the presence of stabilizers like pyridine. Its lowest stability is observed in water, where the isothiocyanate group is susceptible to hydrolysis. The properties of FITC, such as solubility and tendency to form dimers and trimers, are influenced by the solvent used, with different behaviors observed in water versus organic solvents (Jana Jaklová Dytrtová et al., 2021).
Chemical Properties Analysis
FITC's reactivity towards amino groups allows for its extensive use in labeling biological molecules. The molecule's fluorescence is pH-dependent, with its fluorescent intensity changing significantly across different pH levels. This property is exploited in developing pH sensors based on FITC, demonstrating the utility of FITC beyond mere labeling to functional applications in sensing and detection (L. Ma et al., 2004).
Scientific Research Applications
Inhibition of ATP-Dependent Reactions : FITC inhibits ATP-dependent reactions in the sarcoplasmic reticulum, affecting calcium uptake and phosphorylation, with ATP and acetyl phosphate protecting against inactivation (Pick, 1981).
Cell Migration Quantification : Intrathymic injection of FITC allows for quantitative quantification of thymus cell migration to the periphery in mice, enabling visualization of migrant cells in peripheral organs (Scollay, Butcher, & Weissman, 1980).
Study of Sarcoplasmic Reticulum Ca2+-ATPase : FITC indicates that sarcoplasmic reticulum Ca2+-ATPase is at least a dimer and undergoes conformational changes when exposed to calcium, suggesting a role in calcium transport (Pick & Karlish, 1980).
Bioconjugation for Fluorescence Labeling : A safe and biocompatible method for creating isothiocyanate conjugates from a glucosinolate precursor has been developed, facilitating fluorescence labeling of proteins and living cells (Fredy et al., 2019).
Analysis of Na+- and K+-Dependent ATPases : The primary structure of the FITC reactive site is conserved in both lamb and rat kidney Na+- and K+-dependent ATPases (Kirley, Wallick, & Lane, 1984).
Subattomole Amino Acid Analysis : Capillary zone electrophoresis and laser-induced fluorescence with FITC derivatives improve detection limits for amino acid analysis significantly (Cheng & Dovichi, 1988).
Synthesis of Radioactive FITC : Synthesizing 14C-labelled FITC from labelled [14C]benzene offers potential as a radioactive double tracer for various applications (Schneck, Baker, & Berkovich, 1966).
Fluorescein-Guided Surgery : Intraoperative fluorescein-guided surgery is safe and feasible, potentially improving gross total resection rates in high-grade glioma patients (Catapano et al., 2017).
Safety And Hazards
Fluorescein 6-isothiocyanate may form combustible dust concentrations in air. It is harmful if swallowed and causes skin irritation. It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Future Directions
Fluorescein molecules are extensively used to develop fluorescent probes for various analytes due to their excellent photophysical properties and the spirocyclic structure . The main structural modification of fluorescein occurs at the carboxyl group where different groups can be easily introduced to produce the spirolactam structure which is non-fluorescent . The spirolactam ring opening accounts for the fluorescence and the dual sensing of analytes using fluorescent sensors is still a topic of high interest .
properties
IUPAC Name |
3',6'-dihydroxy-5-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11NO5S/c23-12-2-5-15-18(8-12)26-19-9-13(24)3-6-16(19)21(15)17-7-11(22-10-28)1-4-14(17)20(25)27-21/h1-9,23-24H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQFZXYECNSNNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N=C=S)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293325 | |
Record name | Fluorescein 6-isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10293325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorescein 6-isothiocyanate | |
CAS RN |
18861-78-4 | |
Record name | Fluorescein 6-isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10293325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fluorescein 6-Isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUORESCEIN 6-ISOTHIOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/360X6ZS9ZB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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